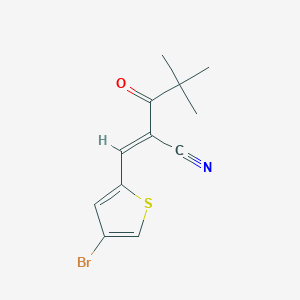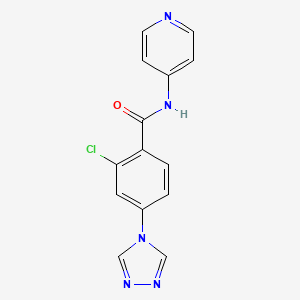
N-(4-ethoxyphenyl)-N'-2-pyridinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-2-pyridinylurea (EPU) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPU is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
N-(4-ethoxyphenyl)-N'-2-pyridinylurea exerts its biochemical and physiological effects by inhibiting the activity of various enzymes, including PTP1B, GSK-3β, and AChE. This compound binds to the active site of these enzymes, preventing their activity and leading to the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced cancer cell proliferation, increased apoptosis, and increased acetylcholine levels in the brain. These effects are due to the inhibition of the activity of various enzymes by this compound.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-N'-2-pyridinylurea has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized with a high yield. It has been shown to have various biochemical and physiological effects, making it a promising candidate for the study of diabetes, cancer, and neurological disorders.
However, there are also limitations to the use of this compound in laboratory experiments. This compound has not been extensively studied in vivo, and its safety and toxicity profile is not well established. Further studies are needed to determine the optimal dosage and administration route of this compound.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-2-pyridinylurea. One direction is to further investigate its potential applications in the treatment of diabetes, cancer, and neurological disorders. Another direction is to study the safety and toxicity profile of this compound in vivo. Further studies are also needed to determine the optimal dosage and administration route of this compound. Finally, the development of this compound analogs with improved potency and specificity could lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N'-2-pyridinylurea involves the reaction of 2-chloro-4-ethoxyaniline with 2-pyridylisocyanate in the presence of a base. The reaction leads to the formation of this compound as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(4-ethoxyphenyl)-N'-2-pyridinylurea has various scientific research applications, including the study of diabetes, cancer, and neurological disorders. This compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in insulin signaling. Inhibition of PTP1B activity by this compound leads to improved insulin sensitivity, making it a potential candidate for the treatment of diabetes.
This compound has also been shown to have anticancer properties. This compound inhibits the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in the development of cancer. Inhibition of GSK-3β activity by this compound leads to reduced cancer cell proliferation and increased apoptosis.
This compound has also been studied for its potential applications in neurological disorders. This compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE activity by this compound leads to increased acetylcholine levels in the brain, making it a potential candidate for the treatment of Alzheimer's disease.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-12-8-6-11(7-9-12)16-14(18)17-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJMEFTTHPHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-propyn-1-yloxy)benzoyl]pyrrolidine](/img/structure/B5435664.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5435665.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![N-[2-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5435673.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5435683.png)
![5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5435695.png)
![5-(3-chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5435701.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5435711.png)
![N-(4-fluorophenyl)-2-{3-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5435717.png)

![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5435740.png)